4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a partially saturated pyrazole ring with an amino group at position 4 and a phenyl substituent at position 3 (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Pyrazolone derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H9N3O/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13) |
InChI Key |
OFBINAXTFVZMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2N |
Origin of Product |
United States |
Preparation Methods
Procedure Overview:
- Chalcones, synthesized via Claisen–Schmidt condensation, serve as key intermediates.
- These chalcones react with hydrazines under reflux conditions, leading to the formation of hydrazones.
- Cyclization of hydrazones results in the formation of 4,5-dihydro-1H-pyrazol-5-ones.
Research Data:
| Step | Reagents & Conditions | Product | Characterization Notes |
|---|---|---|---|
| Chalcone synthesis | Aromatic aldehyde + Acetophenone + NaOH | Chalcone | Confirmed via IR and NMR |
| Hydrazine reaction | Chalcone + Hydrazine hydrate | Hydrazone intermediate | Spectroscopic confirmation |
| Cyclization | Reflux with acetic acid | 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one | Confirmed by melting point and NMR |
This method is detailed in the research by Santhi and Bharathi (2023), where chalcones were prepared via Claisen–Schmidt condensation, then cyclized with hydrazine hydrate to produce the pyrazolone core.
Hydrazine-Mediated Cyclization of β-Ketonitriles
Another versatile approach involves the nucleophilic attack of hydrazine on β-ketonitriles, followed by cyclization to form the pyrazolone ring.
Procedure Overview:
- β-Ketonitriles are synthesized from appropriate ketones and nitrile sources.
- Hydrazine reacts with these β-ketonitriles, forming hydrazones.
- Intramolecular cyclization yields 4-amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one.
Research Data:
| Step | Reagents & Conditions | Product | Characterization Notes |
|---|---|---|---|
| β-Ketonitrile synthesis | Acetophenone + Cyanogen chloride | β-Ketonitrile | Confirmed via IR and NMR |
| Hydrazine reaction | β-Ketonitrile + Hydrazine hydrate | Hydrazone intermediate | Confirmed via spectroscopic analysis |
| Cyclization | Reflux in ethanol | Pyrazolone | Melting point and NMR data confirm structure |
This method is highlighted in the patent US3760084A, where the synthesis of 5-amino-1-phenyl-4-pyrazolecarboxamide derivatives involves hydrazine reactions with nitrile intermediates.
Condensation of β-Ketonitriles with Hydrazines
This approach is a variation of the above, emphasizing the condensation step to directly form the pyrazolone ring.
Procedure Overview:
- β-Ketonitriles undergo condensation with hydrazines in the presence of acids or bases.
- The resulting hydrazones cyclize under heating to give the pyrazolone core.
Research Data:
| Step | Reagents & Conditions | Product | Characterization Notes |
|---|---|---|---|
| Condensation | β-Ketonitrile + Hydrazine hydrate | Hydrazone | Confirmed via IR and NMR |
| Cyclization | Reflux with acetic acid | 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one | Confirmed by spectral data |
This method is supported by the general approach described in the literature on pyrazolone synthesis, emphasizing nucleophilic attack and intramolecular cyclization.
Oxidative Cyclization of Pyrazoline Derivatives
An alternative route involves the oxidation of dihydropyrazolines to pyrazolones.
Procedure Overview:
- Synthesize pyrazoline derivatives via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
- Oxidize these intermediates using mild oxidants (e.g., hydrogen peroxide, potassium permanganate) to obtain the pyrazolone.
Research Data:
| Step | Reagents & Conditions | Product | Characterization Notes |
|---|---|---|---|
| Pyrazoline formation | Hydrazine + Chalcones | Pyrazoline | Confirmed via IR and NMR |
| Oxidation | Hydrogen peroxide / KMnO₄ | Pyrazolone | Melting point and spectral confirmation |
This method is referenced in the synthesis of related pyrazolones, emphasizing mild oxidation techniques to preserve functional groups.
Use of Hydrazine Derivatives and Aromatic Ketones
Hydrazine derivatives, such as phenylhydrazine, react with aromatic ketones to form hydrazones, which then cyclize under suitable conditions to form the pyrazolone ring.
Procedure Overview:
- Phenylhydrazine reacts with acetophenone or substituted derivatives.
- Cyclization occurs under reflux in ethanol or acetic acid.
Research Data:
| Step | Reagents & Conditions | Product | Characterization Notes |
|---|---|---|---|
| Hydrazone formation | Phenylhydrazine + Acetophenone | Hydrazone | Confirmed via IR and NMR |
| Cyclization | Reflux in acetic acid | 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one | Confirmed by spectral data |
This classical approach is well-documented in pyrazolone synthesis literature.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, which exhibit different biological and chemical properties .
Scientific Research Applications
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazolone family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It has gained attention in medicinal chemistry for its diverse biological activities and potential therapeutic uses.
Scientific Research Applications
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has been studied for applications across various scientific fields:
- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
- Biology This compound exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
- Medicine It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
- Industry It is used in developing dyes, agrochemicals, and pharmaceuticals.
Detailed Analysis of Applications
- 用途 in Chemistry: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a versatile building block for creating complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to diverse derivatives with altered properties.
- 用途 in Biology: The compound exhibits significant biological activities. Research indicates it possesses antimicrobial, anti-inflammatory, and antioxidant properties . These properties make it valuable in biological research, particularly in studying disease mechanisms and potential therapeutic interventions.
- 用途 in Medicine: Its potential in treating diseases has been extensively studied. Research suggests it could be beneficial in managing cancer, diabetes, and neurodegenerative disorders. The compound interacts with enzymes, receptors, and proteins involved in cellular processes and modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
- 用途 in Industry: It is also used in industrial applications such as the development of dyes, agrochemicals, and pharmaceuticals, highlighting its importance in creating new products and technologies.
Chemical Reactions
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes several chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring, often using reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: The amino and phenyl groups can participate in substitution reactions using halogenating agents or nucleophiles under controlled conditions, leading to various derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of 4-amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one with key analogues:
Substitution at Position 4
- 4-Amino vs. 4-Hydroxyimino: Replacement of the amino group with a hydroxyimino moiety, as in (4Z)-1-(3,4-dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (), reduces hydrogen-bonding capacity but introduces nitrosamine-like properties, relevant for regulatory compliance in pharmaceuticals .
- 4-Amino vs. 4-Thiazolyl Hydrazine: In Schiff base derivatives like 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one (), the thiazolyl group enhances antimicrobial and antitubercular activity, achieving MIC values of <10 µg/mL against Mycobacterium tuberculosis .
Substitution at Position 3
3-Phenyl vs. 3-Methyl :
Derivatives such as 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one () show reduced bioactivity compared to the phenyl-substituted parent compound, highlighting the importance of aromatic interactions in target binding .Electron-Withdrawing Groups :
Substitution with electron-withdrawing groups (e.g., nitro or chloro) at the phenyl ring, as in 1-(2,4-nitrophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (), stabilizes tautomeric forms (e.g., IIa vs. IIb), affecting solubility and metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Amino Group Critical for Bioactivity: The 4-amino group in the parent compound is essential for hydrogen bonding with enzymatic targets, as evidenced by reduced activity in methyl-substituted analogues .
- Phenyl vs. Heteroaromatic Rings : Thiazole or imidazole substitutions (e.g., ) improve anticancer activity by enabling π-π stacking with kinase active sites .
- Electron Effects : Electron-withdrawing groups enhance tautomer stability (), while electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity .
Biological Activity
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, a member of the pyrazolone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties across various fields, including oncology, anti-inflammatory responses, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is with a molecular weight of approximately 178.20 g/mol. The compound features a pyrazolone core with an amino group and a phenyl substituent that contribute to its reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, compounds structurally related to 4-amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PCH-1 | A549 | 4.32 ± 0.28 |
| PCH-1 | H226 | 4.69 ± 0.43 |
| PCH-1 | H460 | 8.40 ± 1.10 |
These findings indicate that related compounds can effectively reduce cell viability in various cancer types while exhibiting lower toxicity towards non-malignant cells .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolone derivatives have also been documented. A study indicated that compounds with similar structures could inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism likely involves the modulation of the COX pathway, which is crucial in inflammatory responses.
Enzyme Inhibition
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy due to their role in regulating pH and fluid balance in tissues.
| Isozyme | K_i (nM) |
|---|---|
| CA II | 5.2 - 233 |
| CA IX | 1.3 - 1.5 |
| CA XII | 0.62 - 0.99 |
These results suggest that derivatives of this compound can serve as potent inhibitors against specific CA isoforms, particularly those implicated in tumor progression .
The biological activity of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is attributed to its ability to interact with various biomolecular targets:
- Binding to Receptors : The compound's structure allows it to bind effectively to protein receptors involved in cancer cell signaling.
- Disruption of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like carbonic anhydrases, it can modulate biochemical pathways critical for tumor survival .
Case Studies
Several case studies illustrate the effectiveness of pyrazolone derivatives:
- Study on Lung Cancer : A series of experiments demonstrated that pyrazolone derivatives significantly inhibited the growth of lung cancer cell lines (A549) through apoptosis induction.
- Inflammation Model : In a rat model of inflammation, compounds similar to 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one reduced paw swelling and inflammatory markers significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
